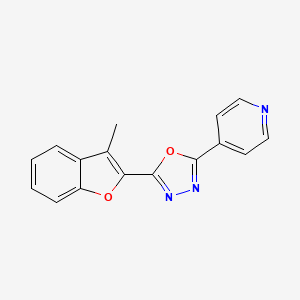
2-(3-Methylbenzofuran-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-Methylbenzofuran-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H11N3O2 and its molecular weight is 277.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3-Methylbenzofuran-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H11N3O2 with a molecular weight of approximately 277.283 g/mol. This compound features a unique combination of a benzofuran moiety and a pyridine ring, contributing to its biological activity.
Antimicrobial Activity
Research indicates that compounds with the 1,3,4-oxadiazole core exhibit significant antimicrobial properties. For instance:
- Dhumal et al. (2016) found that derivatives containing the oxadiazole scaffold demonstrated potent antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli .
- A study by Desai et al. (2016) highlighted that oxadiazole derivatives showed promising activity against Mycobacterium tuberculosis, with some compounds exhibiting effective inhibition in both active and dormant states .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound 1 | S. aureus | 15 | Dhumal et al. |
| Compound 2 | E. coli | 12 | Desai et al. |
| Compound 3 | M. tuberculosis | Active & dormant | Desai et al. |
Anticancer Activity
The anticancer potential of oxadiazole derivatives is well-documented:
- Research by MDPI (2020) demonstrated that certain oxadiazole derivatives exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- The study indicated that these compounds induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .
Table 2: Cytotoxicity of Oxadiazole Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 15.63 | MDPI (2020) |
| Compound B | A549 | 12.50 | MDPI (2020) |
| Compound C | MDA-MB-231 | 10.00 | MDPI (2020) |
Anti-inflammatory Activity
Oxadiazole derivatives have also shown anti-inflammatory effects:
- Paruch et al. (2020) reported that specific oxadiazole compounds reduced pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
Several case studies have been conducted to evaluate the biological activities of oxadiazole derivatives:
- Sindhe et al. (2016) synthesized a series of oxadiazole derivatives and tested their antibacterial and antioxidant activities. The most active compounds were noted for their efficacy against Gram-positive bacteria, demonstrating significant potential for further development .
- Research conducted by Kaczmarek et al. (2021) focused on the synthesis and biological evaluation of novel oxadiazole derivatives against multidrug-resistant bacterial strains, leading to the identification of several promising candidates for further pharmacological studies .
Eigenschaften
IUPAC Name |
2-(3-methyl-1-benzofuran-2-yl)-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c1-10-12-4-2-3-5-13(12)20-14(10)16-19-18-15(21-16)11-6-8-17-9-7-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENVRSUDAJCQCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C(O3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














